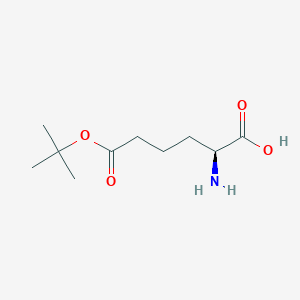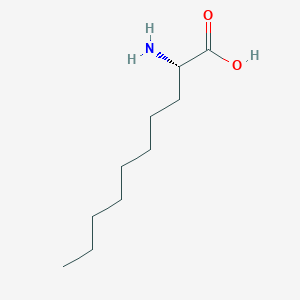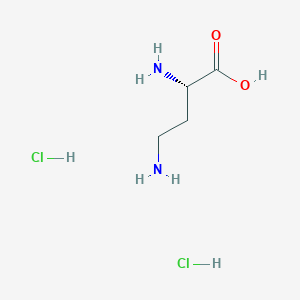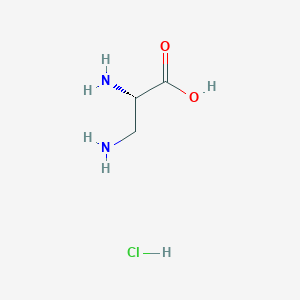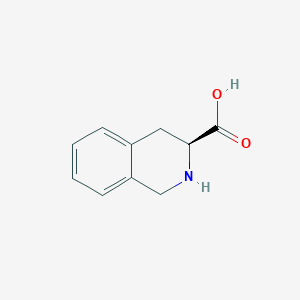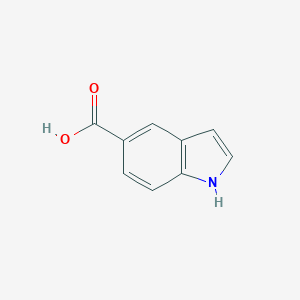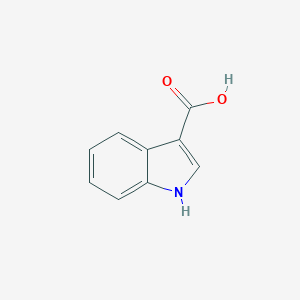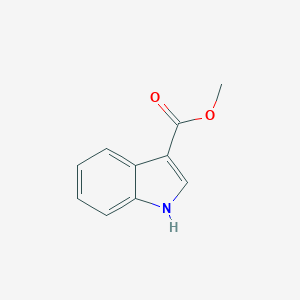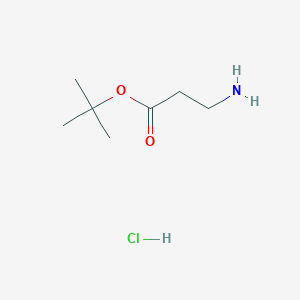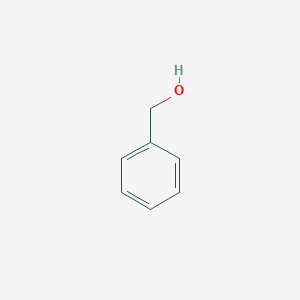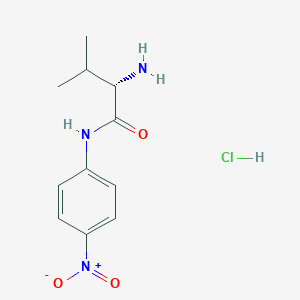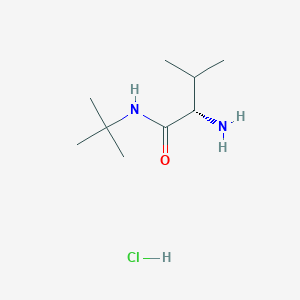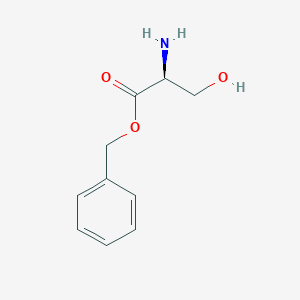
(S)-Benzyl 2-amino-3-hydroxypropanoate
描述
(S)-Benzyl 2-amino-3-hydroxypropanoate is a chiral compound with significant importance in various fields of chemistry and biology. It is an ester derivative of serine, an amino acid, and possesses both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate typically involves the esterification of (S)-serine with benzyl alcohol. The reaction is usually catalyzed by an acid such as hydrochloric acid or sulfuric acid. The process involves the following steps:
Activation of Serine: (S)-Serine is first activated by converting it into its corresponding ester using a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Esterification: The activated serine is then reacted with benzyl alcohol in the presence of an acid catalyst to form this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve enantioselective synthesis, ensuring the production of the desired (S)-enantiomer.
化学反应分析
Types of Reactions
(S)-Benzyl 2-amino-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 2-amino-3-oxopropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, benzyl 2-amino-3-hydroxypropanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Benzyl 2-amino-3-oxopropanoate
Reduction: Benzyl 2-amino-3-hydroxypropanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(S)-Benzyl 2-amino-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用机制
The mechanism of action of (S)-Benzyl 2-amino-3-hydroxypropanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Its hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-hydroxypropanoate: A simpler analog without the benzyl group.
(S)-Benzyl 2-amino-3-oxopropanoate: An oxidized derivative.
(S)-Benzyl 2-amino-3-hydroxypropanol: A reduced derivative.
Uniqueness
(S)-Benzyl 2-amino-3-hydroxypropanoate is unique due to its combination of functional groups and chiral nature, making it a valuable intermediate in asymmetric synthesis. Its benzyl group provides additional stability and reactivity compared to its simpler analogs, enhancing its utility in various chemical transformations.
属性
IUPAC Name |
benzyl (2S)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDNACBMUWTYIV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357545 | |
| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-72-3 | |
| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
